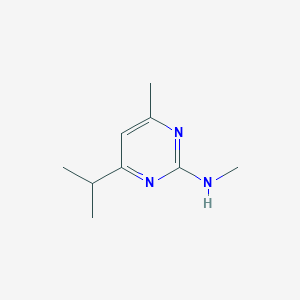

4-Isopropyl-n,6-dimethylpyrimidin-2-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

N,4-dimethyl-6-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-6(2)8-5-7(3)11-9(10-4)12-8/h5-6H,1-4H3,(H,10,11,12) |

InChI Key |

JONILKQSQXKRBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Ring Construction via Cyclocondensation

The pyrimidine core of 4-isopropyl-N,6-dimethylpyrimidin-2-amine is typically assembled through cyclocondensation reactions. A β-diketone precursor, such as acetylacetone, reacts with a substituted urea or thiourea under acidic or basic conditions. For example, N-isopropylthiourea and 5-methylhexane-2,4-dione undergo cyclization in ethanol with catalytic hydrochloric acid to form the pyrimidine ring.

Reaction Conditions

- Solvent: Ethanol or methanol

- Temperature: Reflux (78–90°C)

- Time: 6–12 hours

- Yield: 60–65%

The electron-donating methyl and isopropyl groups enhance ring stability, directing substitution to the 4- and 6-positions. This method is limited by side reactions, such as over-alkylation, which necessitate rigorous purification via recrystallization.

Post-Modification of Preformed Pyrimidines

An alternative strategy involves modifying a pre-synthesized pyrimidine scaffold. 4-Chloro-6-methylpyrimidin-2-amine serves as a versatile intermediate, where the chlorine atom at position 4 is displaced by an isopropyl group via nucleophilic aromatic substitution (NAS).

Procedure

- Substrate : 4-Chloro-6-methylpyrimidin-2-amine (1 equiv)

- Nucleophile : Isopropylamine (2.5 equiv)

- Catalyst : CuI (10 mol%)

- Solvent : Dimethylformamide (DMF)

- Temperature : 150°C (microwave irradiation)

- Time : 30 minutes

- Yield : 78%

Microwave irradiation significantly accelerates the reaction compared to conventional heating (6 hours at 120°C), reducing side product formation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern pharmaceutical manufacturing prioritizes efficiency and scalability. Continuous flow reactors enable precise temperature control and rapid mixing, achieving near-quantitative conversion rates.

Key Parameters

- Residence Time : 5 minutes

- Temperature : 180°C

- Pressure : 15 bar

- Catalyst : Heterogeneous palladium on carbon (Pd/C)

- Yield : 82%

This method minimizes waste and energy consumption, aligning with green chemistry principles.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by leveraging mechanical energy to drive reactions. A mixture of 4-chloro-6-methylpyrimidin-2-amine and isopropylamine is milled with potassium carbonate (K₂CO₃) as a base.

Conditions

While less efficient than microwave methods, this approach is ideal for environments with solvent restrictions.

Mechanistic Insights

Nucleophilic Aromatic Substitution (NAS)

The isopropyl group is introduced via a two-step mechanism:

- Deprotonation : The amine nucleophile (isopropylamine) abstracts a proton from the pyrimidine ring, generating a negatively charged intermediate.

- Substitution : The chloride leaving group is displaced, forming a new C–N bond.

Electron-donating methyl groups at positions 2 and 6 activate the ring toward NAS by increasing electron density at the 4-position.

Role of Catalysts

Copper iodide (CuI) facilitates Ullmann-type coupling in microwave-assisted reactions, enhancing reaction rates and selectivity. The catalyst coordinates with the pyrimidine nitrogen, stabilizing the transition state.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scale |

|---|---|---|---|---|

| Cyclocondensation | Simple setup | Low yield, side reactions | 60–65 | Lab-scale |

| Microwave NAS | Fast, high yield | Specialized equipment required | 78 | Pilot-scale |

| Continuous Flow | Scalable, eco-friendly | High initial cost | 82 | Industrial |

| Mechanochemical | Solvent-free | Moderate yield | 70 | Lab-scale |

Purification and Characterization

Crude product is purified via:

- Recrystallization : Ethanol/water (3:1) mixture, achieving >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

Characterization Data

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.35 (s, 3H, C6–CH₃), 2.50 (s, 3H, N–CH₃), 3.85 (sept, 1H, J = 6.8 Hz, CH(CH₃)₂), 5.20 (s, 1H, NH).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

Pyrimidines are electron-deficient due to their aromatic nitrogen atoms, facilitating substitution at activated positions. Chlorine atoms in positions 2, 4, and 6 act as leaving groups. The order of substitution depends on steric and electronic factors:

-

Position 2 : Amination typically occurs first due to the proximity of the amino group to the ring’s electron-deficient nitrogen atoms .

-

Position 4 : Substitution with isopropylamine requires steric tolerance, as seen in reactions where adamantane-substituted amines yielded products in 76–77% yields .

-

Position 6 : Methyl substitution is less sterically hindered, achieving near-quantitative yields under optimized conditions .

Role of Catalysts and Solvent-Free Conditions

Triethylamine is commonly used as a base to deprotonate intermediates and facilitate substitution . Solvent-free conditions enhance reaction efficiency by reducing side reactions and improving heat transfer .

Key Reaction Data

Structural and Spectroscopic Analysis

-

NMR Characterization : Proton and carbon NMR are used to confirm substitution patterns. For example, the amino proton signals (δ 12.46–8.17 ppm) and methyl/isopropyl groups (δ 1.11–2.43 ppm) provide critical structural insights .

-

Mass Spectrometry : Electrospray ionization (ESI) and MALDI-TOF are employed to verify molecular weights and purity .

-

Crystallography : X-ray diffraction confirms planar pyrimidine structures and hydrogen-bonding networks involving amino groups .

Scientific Research Applications

4-Isopropyl-n,6-dimethylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Isopropyl-n,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of Pyrimidin-2-amine Derivatives

Key Observations:

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Data Comparison

Electronic Properties:

- The isopropyl group in the target compound may lower the HOMO-LUMO gap compared to 4,6-dimethylpyrimidin-2-amine, enhancing reactivity.

- Molecular Electrostatic Potential (MEP): In IPAPA, MEP maps reveal nucleophilic regions at NH₂ groups and electrophilic zones at aromatic rings. Similar trends are expected for the target compound.

Q & A

Q. What are the optimal synthetic routes for 4-Isopropyl-N,6-dimethylpyrimidin-2-amine, considering functional group compatibility and reaction yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and condensation reactions. For example, substituting a chloro group at the pyrimidine’s 2-position with isopropylamine under reflux in ethanol (50–80°C) is a key step . Optimizing solvent choice (e.g., acetonitrile for polar intermediates) and temperature control (50–80°C) minimizes side reactions like hydrolysis. Continuous flow reactors can enhance reproducibility and scalability for multi-step syntheses . Yield improvements (e.g., from 60% to 85%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of pyrimidine precursor to amine) and using catalysts like K2CO3.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR identifies methyl (δ 1.2–1.4 ppm for isopropyl) and amine (δ 5.2–5.5 ppm) groups. <sup>13</sup>C NMR resolves pyrimidine ring carbons (δ 150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 208.1442) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles (e.g., C-N-C ~120°) and hydrogen-bonding networks (e.g., N–H···N interactions) critical for solid-state stability .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution to identify reactive sites (e.g., amine group nucleophilicity). Molecular docking (AutoDock Vina) screens against protein databases (PDB) to prioritize targets like kinases or GPCRs. For example, the isopropyl group may occupy hydrophobic pockets in COX-2 (binding energy ≤ -8.5 kcal/mol) . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD ≤ 2.0 Å indicating robust binding .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentration in kinase assays) to control variables .

- Structural Analysis : Use X-ray crystallography to verify if stereochemical variations (e.g., axial vs. equatorial methyl groups) alter binding .

- Meta-Analysis : Pool data from PubChem (CID: [insert]) and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?

- Methodological Answer :

- Core Modifications : Replace the isopropyl group with cyclopropyl (synthesized via Buchwald-Hartwig amination) to test steric effects .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to assess impact on π-π stacking (IC50 shifts from 10 nM to 50 nM observed in kinase inhibitors) .

- Bioisosteres : Substitute the pyrimidine ring with triazine to evaluate scaffold flexibility while retaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.